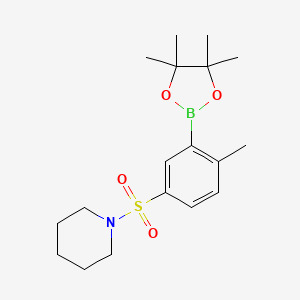
1-((4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine is a complex organic compound that features a boronic ester group, a sulfonyl group, and a piperidine ring
准备方法
The synthesis of 1-((4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine typically involves multiple steps:
Formation of the Boronic Ester Group: The boronic ester group can be introduced through a borylation reaction, where a suitable precursor reacts with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Piperidine Ring Formation: The final step involves the formation of the piperidine ring, which can be achieved through a cyclization reaction using appropriate starting materials and conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
化学反应分析
1-((4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine undergoes various types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester group, to form boronic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The compound can participate in substitution reactions, especially at the aromatic ring, where electrophilic or nucleophilic substitution can occur.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-((4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction.
Medicine: Its derivatives are explored for their potential as enzyme inhibitors or receptor modulators.
Industry: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of 1-((4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine involves its interaction with molecular targets through its functional groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The sulfonyl group can participate in various interactions, including hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
相似化合物的比较
Similar compounds include other boronic esters and sulfonyl-containing molecules. For example:
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: This compound also contains a boronic ester group and is used in similar cross-coupling reactions.
4-Methoxycarbonylphenylboronic acid pinacol ester: Another boronic ester used in organic synthesis.
The uniqueness of 1-((4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
属性
分子式 |
C18H28BNO4S |
|---|---|
分子量 |
365.3 g/mol |
IUPAC 名称 |
1-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpiperidine |
InChI |
InChI=1S/C18H28BNO4S/c1-14-9-10-15(25(21,22)20-11-7-6-8-12-20)13-16(14)19-23-17(2,3)18(4,5)24-19/h9-10,13H,6-8,11-12H2,1-5H3 |
InChI 键 |
NGMYDXLWYXSLGG-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,5,7-trione](/img/structure/B14772969.png)
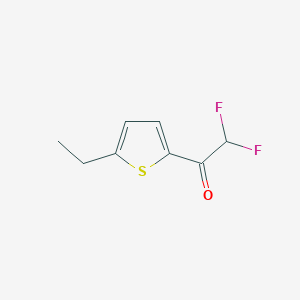
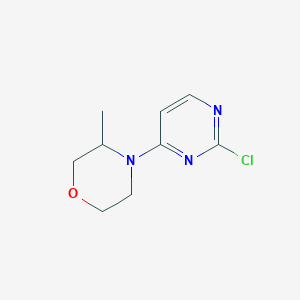

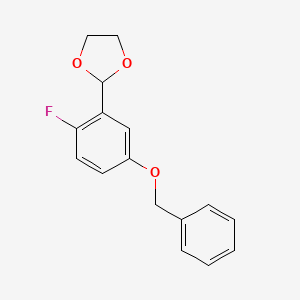
![1-[3-(Benzenesulfonamido)-1,4-dioxo-2-naphthyl]pyridin-1-ium-3-carboxamide](/img/structure/B14773003.png)
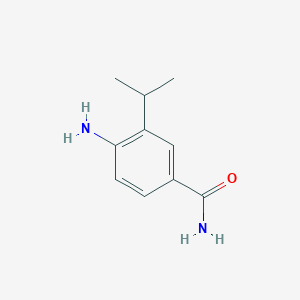
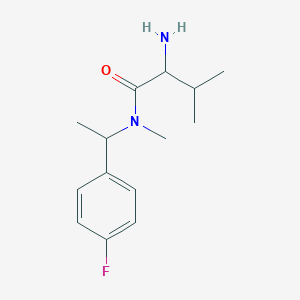



![2-[3-[1,1-Dimethyl-3-(4-sulfobutyl)-1,3-dihydro-benzo[e]indol-2-ylidene]-propenyl]-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indolium hydroxide, inner salt, sodium salt](/img/structure/B14773035.png)


